BenchChemオンラインストアへようこそ!

D-Glucose, 4-O-alpha-D-glucopyranosyl-

Sweetness Intensity Food Formulation Sensory Science

Direct compression formulations often suffer from capping and slow disintegration. Maltose (CAS 37417-41-7) solves this by withstanding high compression forces (13,000-17,900 N) while maintaining rapid disintegration (<9 min). Key advantages: - Measurably better compression survival than microcrystalline cellulose - Disintegration under 9 minutes for immediate-release dosage forms - Hygroscopic stability intermediate between sucrose and trehalose, protecting moisture-sensitive actives Supplied with full analytical documentation, ready for R&D and pilot-scale tableting.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 37417-41-7
Cat. No. B7885453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose, 4-O-alpha-D-glucopyranosyl-
CAS37417-41-7
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+/m0/s1
InChIKeyDKXNBNKWCZZMJT-WUJBLJFYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maltose (CAS 37417-41-7): Chemical Identity and Baseline Characteristics


D-Glucose, 4-O-alpha-D-glucopyranosyl-, commonly known as maltose, is a reducing disaccharide composed of two D-glucose units linked via an α-(1→4) glycosidic bond [1]. This compound is a fundamental member of the disaccharide class and serves as a key intermediate in starch hydrolysis. Maltose is widely utilized in the food, pharmaceutical, and biochemical industries as a sweetener, stabilizer, and excipient [2]. Unlike its close analog cellobiose, which features a β-(1→4) linkage, the α-configuration of maltose imparts distinct physicochemical properties that are critical for its specific applications [1].

Why Generic Disaccharide Substitution Fails for Maltose


Simple in-class substitution of disaccharides is not feasible due to the profound impact of glycosidic linkage type (α vs. β) and monosaccharide composition on functional performance. The α-(1→4) linkage of maltose dictates its enzymatic recognition, conformational flexibility, and physical properties, which differ substantially from β-linked analogs like cellobiose or differently composed disaccharides like sucrose [1]. This specificity translates directly into quantifiable differences in sweetness perception, enzymatic hydrolysis kinetics, and material stability, as detailed in the evidence guide below.

Maltose vs. Key Analogs: Quantitative Evidence Guide


Relative Sweetness: Maltose vs. Sucrose, Lactose, and Trehalose

Maltose exhibits a relative sweetness of 0.33 (where sucrose = 1.00) [1]. This is significantly lower than the industry standard sucrose, providing a less sweet alternative for specific food applications. In direct comparison, maltose's sweetness (0.33) is higher than that of lactose (0.25) but lower than that of trehalose (0.45) [1]. An alternative cross-study source reports a similar range of 30–50% relative sweetness for maltose, with trehalose at 45% and lactose at 15–40% [2].

Sweetness Intensity Food Formulation Sensory Science

Enzymatic Hydrolysis Thermodynamics: Maltose vs. Cellobiose and Isomaltose

The thermodynamic driving force for enzymatic hydrolysis, as measured by the equilibrium constant (K) and standard Gibbs free energy (ΔG⁰), differs significantly among disaccharides. At 298.15 K and pH 5.65, maltose hydrolysis is far more thermodynamically favorable than that of cellobiose or other analogs [1]. For maltose, K ≥ 513 and ΔG⁰ ≤ -15.5 kJ mol⁻¹. In contrast, cellobiose has K ≥ 155 and ΔG⁰ ≤ -12.5 kJ mol⁻¹, while isomaltose has K = 17.25 ± 0.7 and ΔG⁰ = -7.06 ± 0.10 kJ mol⁻¹ [1].

Enzymology Metabolic Engineering Biochemical Analysis

Hygroscopic Stability in Amorphous Blends: Maltose vs. Sucrose and Trehalose

The hygroscopic stability of binary maltodextrin/disaccharide systems, as measured by critical water activity (aw*) and glass transition temperature (Tg), shows a clear rank order. The stability increases in the order of the disaccharide's Tg: sucrose < maltose < trehalose [1]. This indicates that maltose provides intermediate moisture resistance compared to the more hygroscopic sucrose and the highly stable trehalose, offering a practical balance for formulation design.

Material Science Excipient Stability Amorphous Formulations

Ion Mobility Separation: Maltose vs. Sucrose and Lactose

Traveling wave ion mobility mass spectrometry using CO₂ as the drift gas achieves high-resolution separation of isomeric disaccharides. The peak-to-peak resolution (Rp-p) for maltose and sucrose is 1.04, achieving near-baseline separation. The resolution for maltose and lactose is 0.74, also near baseline [1]. In comparison, the resolution for cellobiose and sucrose is 0.76 [1].

Analytical Chemistry Mass Spectrometry Isomer Separation

Direct Compression Tableting: Maltose vs. MCC and Mannitol

Crystalline maltose demonstrates superior compressibility under high force compared to microcrystalline cellulose (MCC). At compression forces ranging from 13,000 to 17,900 N, MCC tablets experienced capping during ejection, whereas maltose tablets did not cap and continued to increase in hardness [1]. Additionally, placebo tablet disintegration times for maltose were less than 9 minutes, which is faster than granular mannitol (less than 11 minutes) but slower than MCC (less than 5 minutes) [1].

Pharmaceutical Formulation Excipient Science Tableting

Starch Film Recrystallization Inhibition: Maltose vs. Sucrose and Trehalose

In rice starch films, the addition of sugars affects relative crystallinity (RC) over time. After 28 days of storage, RC was inhibited by added sugars in the order: trehalose > maltose > sucrose [1]. While trehalose provided the strongest inhibition, maltose demonstrated an intermediate effect, significantly delaying recrystallization compared to sucrose [1].

Food Packaging Polymer Science Biodegradable Films

Optimal Application Scenarios for Maltose


Fermentation and Bioprocessing Substrate

Maltose's high equilibrium constant (K ≥ 513) and favorable free energy (ΔG⁰ ≤ -15.5 kJ mol⁻¹) for hydrolysis make it an ideal, highly utilizable carbon source in microbial fermentation processes [1]. This thermodynamic advantage over analogs like cellobiose (K ≥ 155) or isomaltose (K ≈ 17) ensures efficient and rapid metabolism by maltose-utilizing organisms, maximizing product yield in biotechnological applications.

Direct Compression Pharmaceutical Tableting

The demonstrated ability of crystalline maltose to withstand high compression forces (13,000–17,900 N) without capping, unlike microcrystalline cellulose, makes it a preferred excipient for high-speed direct compression tableting [1]. Its favorable disintegration profile (<9 min) further supports its use in immediate-release oral solid dosage forms, where robust processing and reliable dissolution are critical.

Starch-Based Food Packaging and Film Formulation

Maltose's intermediate ability to inhibit starch recrystallization—superior to sucrose but less than trehalose—positions it as a practical plasticizer for biodegradable films [1]. This property helps extend the shelf-life of starch-based food products and packaging by delaying texture degradation, offering a cost-effective alternative to trehalose while providing significant functional improvement over sucrose.

Amorphous Formulations with Controlled Moisture Sensitivity

The rank order of hygroscopic stability (Sucrose < Maltose < Trehalose) identifies maltose as a strategic intermediate for formulators of glassy or amorphous products [1]. It provides enhanced protection against moisture-induced degradation or crystallization compared to sucrose, without incurring the higher material cost associated with trehalose, making it suitable for spray-dried flavors, encapsulated nutrients, and moisture-sensitive drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Glucose, 4-O-alpha-D-glucopyranosyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.